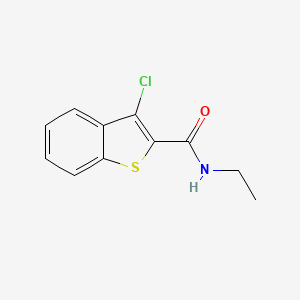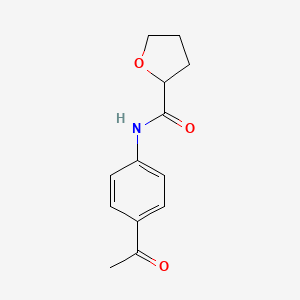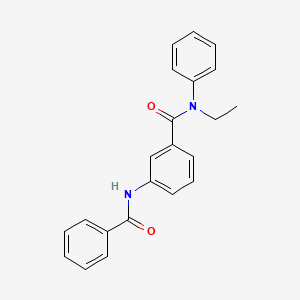
3-chloro-N-ethyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-ethyl-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a chlorine atom at the third position, an ethyl group attached to the nitrogen atom, and a carboxamide group at the second position of the benzothiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethyl-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis. For instance, the Gewald reaction involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the chlorinated benzothiophene with ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-ethyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
3-chloro-N-ethyl-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-ethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide
- 3-chloro-N-methyl-1-benzothiophene-2-carboxamide
- 3-chloro-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-ethyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the nitrogen atom and the chlorine atom at the third position differentiates it from other benzothiophene derivatives, potentially leading to unique reactivity and biological activity profiles.
Propiedades
Fórmula molecular |
C11H10ClNOS |
|---|---|
Peso molecular |
239.72 g/mol |
Nombre IUPAC |
3-chloro-N-ethyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C11H10ClNOS/c1-2-13-11(14)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H,13,14) |
Clave InChI |
JBNOXOJCFHIKOI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chloro-6-fluorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959879.png)
![N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14959882.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14959887.png)

![N-benzyl-2-{[3-(benzylsulfonyl)propanoyl]amino}benzamide](/img/structure/B14959907.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B14959917.png)
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine](/img/structure/B14959925.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B14959935.png)
methanone](/img/structure/B14959937.png)
![4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B14959940.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B14959949.png)


